Ethyl 5-cyano-2-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

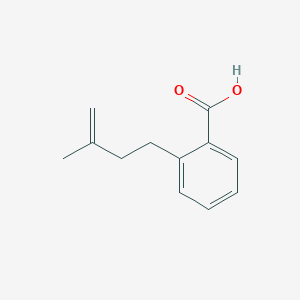

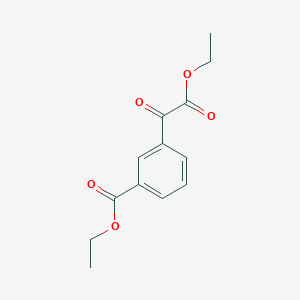

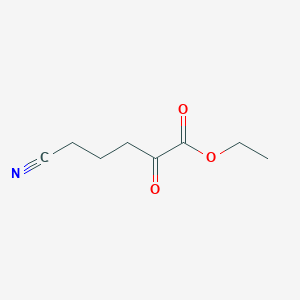

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .Applications De Recherche Scientifique

Synthesis of Coumarin-3-carboxylate Ester

Ethyl 5-cyano-2-oxovalerate, also known as ethyl cyanoacetate, is used in the condensation with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process includes a Knoevenagel procedure followed by selective cyclization .

Development of Efficient Synthesis Methods

Ethyl cyanoacetate is used in the development of efficient and facile approaches for the preparation of coumarin-3-carboxylate ester . A low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter .

Production of Dyes and Drug Candidates

Coumarin derivatives, which can be synthesized using ethyl cyanoacetate, have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Synthesis of Highly Substituted Tetrahydroquinolines

Ethyl 5-cyano-2-oxovalerate is used in the synthesis of highly substituted tetrahydroquinolines . The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

Research and Development in Material Science

Ethyl 5-cyano-2-oxovalerate is used in research and development in material science . It is used in the synthesis of new materials and the study of their properties .

Chemical Synthesis and Chromatography

Ethyl 5-cyano-2-oxovalerate is used in chemical synthesis and chromatography . It is used in the preparation of various chemical compounds and in the separation of mixtures .

Propriétés

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-oxovalerate | |

CAS RN |

857431-56-2 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.